N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
Scientific Research Applications
Reactivity and Synthesis
Compounds within the pyrazolo[1,5-a][1,3,5]triazine family, similar to N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, have been synthesized through various methods, demonstrating their reactivity and versatility. For instance, a study detailed the synthesis of novel 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles via a three-component reaction under microwave irradiation, showcasing the efficiency of synthesizing such compounds for potential drug discovery processes (Lim, Luna, & Dolzhenko, 2015). This indicates the potential for this compound to be synthesized in an efficient manner for various applications.
Potential Anticancer Applications
The triazine and pyrazoline derivatives have shown potential as anticancer agents. A study synthesized a new series of 1,3,5-triazine-containing 2-pyrazoline derivatives and tested them for their anticancer activity against different human tumor cell lines, finding that certain compounds showed significant GI50 values, indicating potential effectiveness in inhibiting cancer cell growth (Moreno et al., 2018). This suggests that this compound could also have potential applications in cancer research and therapy.
Biological Activity Screening
The broad screening of biological activity for pyrazolo[1,5-a][1,3,5]triazin derivatives revealed some compounds to be CGRP receptor antagonists, which could have implications for migraine treatment or other neurological conditions (Lim, Dolzhenko, & Dolzhenko, 2014). The possibility that this compound shares similar biological activities opens up avenues for neurological research and drug development.
Synthetic Utility and Heterocyclic Chemistry
Pyrazolo[3,4-d][1,2,3]triazine derivatives have been explored for their synthetic utility in heterocyclic chemistry, demonstrating versatility in reactions and potential as intermediates for further chemical transformations. These compounds serve as key intermediates in synthesizing heterocyclic compounds with various biological activities, highlighting their importance in medicinal chemistry and pharmaceutical development (Nitta et al., 2005).
Mechanism of Action
Future Directions
The future directions for “N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could involve further studies on its synthesis, structure, reactions, mechanism of action, properties, safety, and hazards. It could also involve exploring its potential applications, particularly in the field of cancer treatment .
Properties
IUPAC Name |
N-cycloheptyl-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-2-5-9-13(8-4-1)19-16-15-12-18-23(17(15)21-22-20-16)14-10-6-3-7-11-14/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYKYSZYLAMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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